N-ethyl-4-hydroxy-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-hydroxy-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(13)9-5-4-8(12)6-7(9)2/h4-6,12H,3H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXEVNFZQJCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy for Bond Characterization and Intermolecular Interactions
Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the characteristic vibrations of functional groups and elucidating the nature of intermolecular forces within N-ethyl-4-hydroxy-2-methylbenzamide.
Fourier Transform Infrared (FT-IR) Analysis of Characteristic Vibrations
The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. Analysis of analogous benzamide (B126) structures provides a basis for assigning these characteristic vibrations. nih.gov
Key vibrational modes anticipated for this compound include:
N-H Stretching: A prominent band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group. The position and shape of this band are highly sensitive to hydrogen bonding interactions.
O-H Stretching: A broad band, typically in the 3600-3200 cm⁻¹ range, is expected for the stretching vibration of the phenolic hydroxyl group. Its broadness is indicative of intermolecular hydrogen bonding.
C=O Stretching (Amide I): The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense and informative bands in the spectrum, typically appearing between 1680 and 1630 cm⁻¹. Its frequency can be influenced by the electronic effects of substituents on the benzene (B151609) ring and by hydrogen bonding.
N-H Bending (Amide II): The amide II band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the 1570-1515 cm⁻¹ region.
Aromatic C-H Stretching: Sharp bands corresponding to the stretching vibrations of the aromatic C-H bonds are expected above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands in the 2975-2850 cm⁻¹ range are attributable to the symmetric and asymmetric stretching vibrations of the methyl and ethyl groups.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3400-3200 |
| O-H Stretch | Phenol | 3600-3200 (broad) |
| C=O Stretch (Amide I) | Amide | 1680-1630 |
| N-H Bend (Amide II) | Amide | 1570-1515 |
| Aromatic C-H Stretch | Benzene Ring | >3000 |
| Aliphatic C-H Stretch | Ethyl & Methyl Groups | 2975-2850 |
Raman and Surface-Enhanced Raman Scattering (SERS) Investigations
Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. SERS, a technique that involves adsorbing molecules onto a roughened metal surface, can provide significant signal enhancement and insights into molecular orientation and charge-transfer interactions.
In the Raman spectrum of this compound, the N-H and C=O stretching modes are of particular interest. Perturbations in the frequencies of these bands upon adsorption to a SERS substrate can indicate direct involvement of the amide group in the interaction with the metal surface. For instance, a red shift (decrease in frequency) in the N-H stretching vibration would be consistent with the formation of a hydrogen bond with the surface. nih.gov Similarly, changes in the C=O stretching frequency can reveal information about the coordination of the carbonyl oxygen with the metal.
SERS is particularly adept at probing charge-transfer (CT) mechanisms between an analyte and the metal substrate. rsc.orgnih.gov The enhancement of certain Raman bands can be attributed to a CT resonance mechanism, where the excitation laser frequency is in resonance with an electronic transition between the molecule and the metal. For this compound, the benzene ring and the amide group are potential sites for such interactions. Analysis of the SERS spectrum can help determine the orientation of the molecule on the surface. For example, strong enhancement of the ring breathing modes would suggest a flat or tilted orientation of the aromatic ring with respect to the surface, facilitating π-electron interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| OH | Phenolic | 9.0-10.0 | Singlet |
| NH | Amide | 7.5-8.5 | Triplet |
| Ar-H | Aromatic Ring | 6.5-7.5 | Multiplet |
| CH₂ | Ethyl Group | 3.3-3.5 | Quartet |
| CH₃ | Aromatic Ring | 2.2-2.4 | Singlet |
| CH₃ | Ethyl Group | 1.1-1.3 | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Amide | 165-170 |
| C-OH | Aromatic Ring | 155-160 |
| C-N | Aromatic Ring | 135-140 |
| C-CH₃ | Aromatic Ring | 130-135 |
| Ar-CH | Aromatic Ring | 115-130 |
| CH₂ | Ethyl Group | 35-45 |
| C-CH₃ | Aromatic Ring | 20-25 |
The chemical shifts of the aromatic protons and carbons will be influenced by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing effect of the amide group. The coupling patterns observed in the ¹H NMR spectrum, such as the triplet for the amide proton and the quartet and triplet for the ethyl group protons, confirm the connectivity within the N-ethylamide moiety.
X-ray Crystallography for Solid-State Molecular Geometry Determination (if available for analogues)
While a crystal structure for this compound is not publicly available, X-ray crystallographic data for analogous benzamide compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govacs.orgacs.org
Studies on similar benzamides reveal that the amide group is often planar, and the orientation of the N-alkyl group can be either cis or trans to the carbonyl oxygen. The crystal packing is typically dominated by hydrogen bonding interactions. In the case of this compound, it is highly probable that the phenolic hydroxyl group and the amide N-H group would act as hydrogen bond donors, while the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of extended hydrogen-bonded networks in the solid state. The presence of the methyl group at the 2-position may induce some steric hindrance, potentially influencing the dihedral angle between the benzene ring and the amide plane.
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical modeling studies published for the compound This compound .
Therefore, it is not possible to provide an article with detailed research findings, data tables, or analysis on the following requested topics for this specific molecule:
Computational Chemistry and Theoretical Modeling of N Ethyl 4 Hydroxy 2 Methylbenzamide
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Generating content for these sections without published research would require performing the calculations from scratch, which is beyond the scope of this service, or fabricating data, which would be scientifically inaccurate.
While computational studies exist for structurally related benzamides or other phenolic compounds, the specific electronic and conformational properties are unique to each molecule and cannot be extrapolated to create a scientifically valid report on N-ethyl-4-hydroxy-2-methylbenzamide.
Ab Initio and Monte Carlo Calculations for Reaction Mechanism Elucidation (e.g., nucleophilic addition)
The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, providing insights that are often inaccessible through experimental means alone. For this compound, computational methods such as ab initio calculations and Monte Carlo simulations offer powerful tools to explore its reactivity, particularly in processes like nucleophilic addition.
Ab initio quantum mechanical methods are foundational in theoretical chemistry, deriving their name from the Latin for "from the beginning." These calculations solve the Schrödinger equation for a given molecular system without the use of empirical parameters, relying only on fundamental physical constants. For a molecule like this compound, ab initio methods can be employed to map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For instance, in a nucleophilic addition reaction at the carbonyl carbon, these calculations can model the trajectory of the incoming nucleophile, the breaking and forming of bonds, and the energetic favorability of different pathways. Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are examples of ab initio methods with increasing levels of accuracy and computational cost.
Monte Carlo simulations, on the other hand, utilize statistical methods to model complex systems. researchgate.net In the context of reaction mechanisms, they can be particularly useful for understanding the role of the solvent and the dynamic behavior of molecules. researchgate.net For this compound in a solution, a large number of solvent molecules can be explicitly included in the simulation. The Metropolis Monte Carlo algorithm, for example, can be used to generate a vast number of molecular configurations, allowing for the calculation of thermodynamic properties such as free energy changes during a reaction. acs.org This is crucial for understanding how the solvent might stabilize or destabilize transition states and intermediates in a nucleophilic addition reaction, for example.
While specific ab initio and Monte Carlo studies on the reaction mechanisms of this compound are not prevalent in publicly accessible literature, the established methodologies in computational chemistry provide a clear framework for how such investigations would be conducted. Theoretical investigations on related benzimidazole (B57391) and benzamide (B126) systems have successfully used these methods to study reactivity and interaction mechanisms. researchgate.net For this compound, such studies could, for example, elucidate the mechanism of its synthesis or its potential interactions with biological macromolecules by modeling the intricate dance of electrons and nuclei during a chemical transformation.
A hypothetical study on the nucleophilic addition of a hydroxyl radical to this compound could involve the following computational steps:
Optimization of the ground state geometries of the reactants using an ab initio method like MP2.
A systematic search for the transition state structure of the addition reaction.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (reactants as minima, transition state with one imaginary frequency).
Determination of the reaction pathway and activation energy.
Inclusion of solvent effects through Monte Carlo simulations to understand the reaction thermodynamics in a more realistic environment.
Such a computational approach would provide invaluable, atomistic-level detail about the reactivity of this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. aip.orgrsc.org Methods like Density Functional Theory (DFT) have become particularly popular due to their balance of accuracy and computational efficiency, making them well-suited for predicting a range of spectroscopic parameters for molecules like this compound.
The prediction of spectroscopic data begins with the optimization of the molecule's geometry at a chosen level of theory. Following this, specific calculations can be performed to obtain data that can be directly compared with experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating chemical shifts. The magnetic shielding tensors are computed for each nucleus, and the chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). While no specific predicted NMR data for this compound is published, below is an illustrative table of what such predictions would look like for a similar substituted benzamide, based on typical computational outputs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (position 3) | ~6.8 | ~115 |
| Aromatic CH (position 5) | ~7.1 | ~128 |
| Aromatic CH (position 6) | ~7.3 | ~122 |
| N-H | ~8.2 (broad) | - |
| O-H | ~9.5 (broad) | - |
| N-CH₂ | ~3.4 | ~40 |
| CH₃ (ethyl) | ~1.2 | ~15 |
| CH₃ (methyl on ring) | ~2.3 | ~21 |
| C=O | - | ~170 |
| Aromatic C-OH | - | ~158 |
| Aromatic C-CH₃ | - | ~138 |
| Aromatic C-CONH | - | ~135 |
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These computed frequencies correspond to the absorption bands in an IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | ~3400 | Strong, broad |
| N-H stretch | ~3300 | Medium |
| Aromatic C-H stretch | ~3100-3000 | Medium |
| Aliphatic C-H stretch | ~2970-2850 | Medium |
| C=O stretch (Amide I) | ~1650 | Very Strong |
| N-H bend (Amide II) | ~1550 | Strong |
| Aromatic C=C stretch | ~1600, ~1480 | Medium-Strong |
| C-N stretch | ~1250 | Medium |
| C-O stretch (phenol) | ~1200 | Strong |
UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For this compound, TD-DFT calculations could predict the electronic transitions associated with the substituted benzene (B151609) ring, helping to interpret its UV-Vis absorption profile.
Structure Activity Relationship Sar Investigations of N Ethyl 4 Hydroxy 2 Methylbenzamide Analogues
Systematic Probing of Aromatic Ring Substitutions
The substituted benzamide (B126) ring is a crucial pharmacophore that governs the molecule's interaction with its target, often through a complex interplay of hydrogen bonds, hydrophobic interactions, and electronic effects. The nature and position of substituents on this ring can dramatically influence binding affinity and intrinsic activity.
The 4-hydroxy group on the benzamide ring is a key functional group that can significantly influence the compound's biological activity. As a polar substituent, it can act as both a hydrogen bond donor and acceptor. stereoelectronics.org This dual capability allows it to form specific, directional interactions with amino acid residues within a receptor's binding pocket, such as serine, threonine, or tyrosine, which can be critical for anchoring the ligand and ensuring proper orientation for a biological response. mdpi.com
The 2-methyl group, being an ortho substituent, introduces both steric and electronic effects. Sterically, its presence can force the amide group out of the plane of the aromatic ring. This torsional shift can be critical for activity, as it may orient the rest of the molecule, such as the N-ethyl group, into a more favorable conformation for binding. Conversely, excessive steric bulk at this position can also hinder the molecule from fitting into a narrow binding pocket, leading to a decrease in affinity. nih.govresearchgate.net
Electronically, the methyl group is a weak electron-donating group. This can subtly modulate the electron density of the aromatic ring and the acidity of the 4-hydroxy group, potentially influencing interaction strengths. In palladium-catalyzed C-H alkylation reactions of benzamides, ortho-substituents have been shown to direct the position of further functionalization, highlighting their influence on the reactivity of the ring. acs.org The interplay between the steric hindrance and electronic nature of the 2-methyl group is a key factor in the SAR of this compound class.
Beyond the specific 4-hydroxy and 2-methyl groups, the introduction of other substituents on the aromatic ring can be used to fine-tune activity. The electronic nature of these substituents—whether they are electron-donating (e.g., -OCH₃, -NH₂) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃)—can alter the electrostatic potential of the pharmacophore. Electron-withdrawing groups can enhance the hydrogen bond donating capacity of the 4-hydroxy group, while electron-donating groups may strengthen the hydrogen bond accepting ability of the amide carbonyl. nih.gov
Steric properties also play a significant role. Larger, bulkier substituents may be favored if they can occupy a large hydrophobic pocket in the receptor, but they can also lead to a loss of activity if they cause steric clashes. mdpi.com The SAR for allosteric modulators can be particularly sensitive to these changes, sometimes exhibiting "steep" relationships where small structural modifications lead to large changes in potency. nih.gov
Table 1: Illustrative Impact of Aromatic Ring Substitutions on Benzamide Activity This table is based on general principles of medicinal chemistry and SAR trends observed in related benzamide series.
| Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Activity | Rationale |
|---|---|---|---|---|---|
| 4 | -OH | Donor/Acceptor | Small | Potentially Critical | Key H-bonding interactions with the receptor. nih.gov |
| 4 | -OCH₃ | Donating | Small | Variable | Can act as an H-bond acceptor but loses donor ability. |
| 2 | -CH₃ | Donating | Moderate | Conformationally important | Induces a specific torsional angle of the amide group. |
| 2 | -Cl | Withdrawing | Moderate | Variable | Introduces steric bulk and alters ring electronics. |
| 5 | -Cl | Withdrawing | Small | Often enhances potency | Favorable electronic and hydrophobic interactions. nih.gov |
Analysis of the Amide Linker Region
The amide linker is not merely a spacer; it is a rigid, planar unit with specific hydrogen bonding capabilities that are often essential for biological activity. Modifications in this region, both at the nitrogen atom and by replacing the entire amide moiety, are a cornerstone of medicinal chemistry.
N-alkylation also has a profound impact on the hydrogen bonding properties of the amide. researchgate.netnih.gov A secondary amide, such as in an N-ethyl derivative, retains one hydrogen bond donor (the N-H proton), which can be a crucial interaction point. stereoelectronics.org Removing this N-H by creating a tertiary amide (e.g., N,N-diethyl) can lead to a significant loss of activity if this hydrogen bond is essential for binding. Conversely, if this interaction is not required, a tertiary amide might offer advantages such as increased metabolic stability. Studies on related benzamides have shown that even small changes to the N-substituent can significantly alter potency and selectivity. nih.gov
While the amide bond is central to the structure of many drugs, it can be susceptible to enzymatic cleavage by proteases and amidases, leading to poor metabolic stability. nih.gov Therefore, replacing the amide group with a bioisostere—a different functional group with similar steric and electronic properties—is a common strategy to improve pharmacokinetic properties while retaining or enhancing activity. nih.govacs.org
A wide range of amide bioisosteres have been developed. nih.gov These replacements can modulate properties such as hydrogen bonding capacity, dipole moment, rigidity, and metabolic stability. For example, a thioamide (C=S instead of C=O) alters the hydrogen bond accepting strength. Heterocyclic rings like 1,2,4-triazoles or oxadiazoles (B1248032) are frequently used as they can mimic the planarity and vectoral properties of the amide bond while being resistant to hydrolysis. nih.gov The choice of bioisostere is highly context-dependent, and its success relies on its ability to replicate the key interactions of the original amide group. acs.org
Table 2: Common Bioisosteric Replacements for the Amide Moiety This table summarizes common amide bioisosteres and their general properties based on established medicinal chemistry principles.
| Bioisostere | Structure | Key Features | Potential Advantages |
|---|---|---|---|
| Thioamide | -C(=S)NH- | Weaker H-bond acceptor than amide. | Increased lipophilicity, altered electronic profile. |
| Urea (B33335) | -NHC(=O)NH- | Additional H-bond donor. | Can extend distance between moieties while maintaining planarity. |
| Fluoroalkene | -CF=CH- | Mimics planarity and dipole of trans-amide. | Enhanced metabolic stability, increased lipophilicity. |
| 1,2,4-Triazole | 5-membered ring | Aromatic, stable, maintains H-bond acceptor/donor vectors. | High metabolic stability, improved pharmacokinetics. nih.gov |
| Oxadiazole | 5-membered ring | Aromatic, stable, H-bond acceptor. | High metabolic stability, often improves permeability. |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| N-ethyl-4-hydroxy-2-methylbenzamide |
| N,N-diethylbenzamide |
| 4-methoxybenzyl chloride |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound analogues, a QSAR study would be invaluable for predicting the activity of untested analogues and guiding the synthesis of more potent compounds.
A typical QSAR study for this class of compounds would involve the following steps:
Data Set Compilation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for receptor activation) would be compiled. It is crucial to have a diverse set of analogues with a significant range of activity values.
Descriptor Calculation: For each analogue, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure and properties, including:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular connectivity indices).
Geometrical descriptors: These relate to the three-dimensional shape of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: These describe the electronic properties of the molecule (e.g., dipole moment, partial atomic charges).
Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is developed that links the calculated descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
While a specific QSAR model for this compound analogues is not prominent in the literature, studies on other benzamide derivatives have demonstrated the utility of this approach. For instance, QSAR studies on substituted benzamides have successfully modeled their antimicrobial activity using topological and shape descriptors nih.gov. Similarly, QSAR models for anticonvulsant benzimidazole (B57391) derivatives have highlighted the importance of specific structural features for their activity researchgate.net. These studies suggest that a well-constructed QSAR model for this compound analogues could provide significant predictive insights.
Hypothetical Data for QSAR Analysis of this compound Analogues
| Compound ID | N-Substituent | Aromatic Substituent (R) | log(1/IC50) | logP | Molecular Weight |
| 1 | Ethyl | H | 5.2 | 2.1 | 179.22 |
| 2 | Methyl | H | 5.0 | 1.6 | 165.19 |
| 3 | Propyl | H | 5.4 | 2.6 | 193.25 |
| 4 | Ethyl | 5-Chloro | 5.8 | 2.8 | 213.66 |
| 5 | Ethyl | 5-Fluoro | 5.6 | 2.3 | 197.21 |
Pharmacological Activity and Molecular Mechanisms of Action
Antimicrobial and Antifungal Mechanisms
Proton Gradient Disruption (e.g., Proton Shuttling Hypothesis for Salicylanilides)
Salicylanilides, a class of compounds structurally related to N-ethyl-4-hydroxy-2-methylbenzamide, are known to function as protonophores, disrupting the proton motive force (PMF) across mitochondrial and bacterial membranes. This activity is central to their biological effects. The proton shuttling hypothesis suggests that these molecules can pick up protons from one side of a membrane and release them on the other, thereby dissipating the electrochemical gradient that is essential for ATP synthesis. nih.gov
The general mechanism for salicylanilides involves the following steps:
The neutral, lipid-soluble form of the salicylanilide (B1680751) diffuses across the lipid bilayer of the membrane.
Once in the more alkaline environment of the mitochondrial matrix or bacterial cytoplasm, the phenolic hydroxyl group releases a proton.
The resulting anionic form of the compound is then driven back across the membrane by the membrane potential.
Upon reaching the more acidic intermembrane space or extracellular environment, the molecule is protonated and can repeat the cycle.
This uncoupling of oxidative phosphorylation leads to a decrease in ATP production, an increase in oxygen consumption, and ultimately, cellular dysfunction and death in susceptible organisms. nih.gov While direct evidence for this compound acting as a protonophore is not available, its structural similarity to salicylanilides, possessing both a hydroxyl group and an amide linkage, suggests that it may share this mechanism of action.
Anti-protozoal and Anti-malarial Efficacy and Molecular Basis
Benzamide (B126) and salicylanilide derivatives have demonstrated a broad spectrum of activity against various protozoan parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.
The anti-malarial activity of compounds structurally similar to this compound has been a subject of investigation. For instance, derivatives of N-phenylbenzamide have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org The mechanism of action for many anti-malarial benzamides is believed to involve the inhibition of essential parasitic processes. Some salicylamide (B354443) derivatives have been found to inhibit the malarial threonyl tRNA-synthetase (ThrRS), an enzyme crucial for protein translation in the parasite. nih.gov
With regard to other protozoa, benzimidazole (B57391) derivatives, which share a core benzamide-like structure, have shown efficacy against Trichomonas vaginalis and Giardia lamblia. nih.gov Furthermore, some benzimidazole compounds have demonstrated activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov The proposed mechanism for some of these compounds involves interaction with the parasite's DNA and RNA. nih.gov
While these findings are promising for the broader class of benzamide derivatives, specific data on the anti-protozoal and anti-malarial efficacy of this compound is not currently available in the scientific literature.
| Compound Class | Protozoan Species | Putative Mechanism of Action |
| N-phenylbenzamides | Plasmodium falciparum | Inhibition of parasitic processes |
| Salicylamide derivatives | Plasmodium falciparum | Inhibition of threonyl tRNA-synthetase (ThrRS) |
| Benzimidazole derivatives | Trichomonas vaginalis, Giardia lamblia | Not specified in the provided context |
| Benzimidazole derivatives | Trypanosoma brucei | Interaction with DNA and RNA |
Inflammasome Modulation Pathways (e.g., NLRP3 inflammasome)
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Recent research has highlighted the potential for benzamide derivatives to modulate the NLRP3 inflammasome pathway. Studies on certain benzimidazole derivatives have shown that they can act as inhibitors of the NLRP3 inflammasome. nih.govnih.gov This inhibition is thought to occur through the regulation of inflammatory cytokines and antioxidant enzymes. nih.gov The neuroprotective effects of some benzimidazole derivatives have been linked to their ability to modulate the NLRP3 inflammasome, suggesting a therapeutic potential for conditions involving neuroinflammation. nih.govnih.gov
While these findings point to the potential for the benzamide scaffold to interact with the NLRP3 inflammasome pathway, direct evidence of this compound as a modulator of this pathway has not been reported. Further research is required to determine if it shares the NLRP3 inhibitory properties of its structural relatives.
| Compound Class | Inflammasome Target | Observed Effect |
| Benzimidazole derivatives | NLRP3 | Inhibition, regulation of cytokines and antioxidant enzymes |
Metabolic Pathways and Biotransformation Research in Vitro and Mechanistic Focus
Phase I Metabolic Transformations
Phase I metabolic reactions are crucial for the initial breakdown of N-ethyl-4-hydroxy-2-methylbenzamide, preparing it for further transformation or excretion. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Oxidative N-Dealkylation (e.g., N-deethylation)
A primary and well-established metabolic pathway for N-alkylated amides is oxidative N-dealkylation. nih.gov For this compound, this would involve the removal of the ethyl group from the amide nitrogen. This process is typically initiated by the enzymatic hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamide intermediate. This intermediate then spontaneously decomposes to yield 4-hydroxy-2-methylbenzamide (B2573990) and acetaldehyde.
Studies on analogous N-methyl-N-alkyl-p-chlorobenzamides have demonstrated that the rate and extent of N-dealkylation can be influenced by the nature of the alkyl group. nih.gov While direct experimental data for this compound is not available, it is highly probable that it undergoes N-deethylation, a common metabolic route for many N-ethyl substituted drugs. nih.gov This reaction is a major pathway for the metabolism of many amine-containing drugs. washington.edu
Aromatic and Aliphatic Hydroxylation
Hydroxylation is another key Phase I metabolic reaction catalyzed by CYP enzymes. This can occur on both aromatic and aliphatic parts of a molecule.
Aromatic Hydroxylation: The benzene (B151609) ring of this compound already possesses a hydroxyl group at the 4-position and a methyl group at the 2-position. Further hydroxylation of the aromatic ring is possible at the available positions (3, 5, or 6). The position of hydroxylation is influenced by the directing effects of the existing substituents. Generally, the para position is a favored site for hydroxylation in di-substituted benzene rings. nih.gov However, with the para-position occupied, hydroxylation may occur at other available sites, guided by electronic and steric factors.
Aliphatic Hydroxylation: The ethyl group attached to the amide nitrogen and the methyl group on the benzene ring are potential sites for aliphatic hydroxylation. Hydroxylation of the ethyl group could occur at the terminal carbon (ω-hydroxylation) or the carbon adjacent to the nitrogen (α-hydroxylation, which leads to N-dealkylation). Benzylic hydroxylation of the 2-methyl group would result in the formation of a hydroxymethyl derivative, N-ethyl-4-hydroxy-2-(hydroxymethyl)benzamide. Research on substituted benzenes has shown that benzylic hydroxylation is a common metabolic pathway. rsc.org
N-Oxidation Pathways
N-oxidation represents another potential metabolic pathway for N-substituted amides, leading to the formation of N-oxides. This reaction involves the direct oxidation of the nitrogen atom. While N-dealkylation is often a more prominent pathway for secondary and tertiary amides, N-oxidation can occur. nih.govnih.gov For this compound, N-oxidation would result in the formation of N-ethyl-N-hydroxy-4-hydroxy-2-methylbenzamide. The formation of amine oxides is a known metabolic route for tertiary amines and pyridines. libretexts.org
Carboxylic Acid Formation at Benzylic Positions
The methyl group at the 2-position of the benzene ring can undergo sequential oxidation. Following an initial benzylic hydroxylation to a hydroxymethyl group, further oxidation can lead to the formation of an aldehyde and subsequently a carboxylic acid. This would result in the metabolite 2-(N-ethylcarbamoyl)-5-hydroxybenzoic acid. The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a known metabolic transformation. libretexts.orgorganic-chemistry.org
Role of Cytochrome P450 Isoforms in Biotransformation
The biotransformation of this compound is predicted to be heavily reliant on the cytochrome P450 (CYP) enzyme system. Various CYP isoforms exhibit substrate specificity and are responsible for catalyzing the different Phase I reactions described above. While the specific isoforms involved in the metabolism of this particular compound have not been experimentally determined, inferences can be drawn from studies on similar structures.
For instance, studies on N-methyl-N-alkyl-p-chlorobenzamides have implicated phenobarbital-induced rat liver microsomes, which are rich in CYP2B and CYP3A isoforms, in their N-dealkylation. nih.gov Generally, major drug-metabolizing CYP isoforms in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. It is plausible that one or more of these isoforms are involved in the metabolism of this compound. The cleavage of C-N bonds in amines, a process analogous to the N-dealkylation of amides, is a key reaction catalyzed by the cytochrome P450 family. nih.gov
Table 1: Predicted Phase I Metabolic Pathways and Potential Metabolites of this compound
| Metabolic Pathway | Predicted Metabolite(s) | General Mechanistic Principle |
| Oxidative N-Dealkylation | 4-hydroxy-2-methylbenzamide, Acetaldehyde | α-carbon hydroxylation of the N-ethyl group, followed by the collapse of the unstable carbinolamide intermediate. |
| Aromatic Hydroxylation | N-ethyl-x,4-dihydroxy-2-methylbenzamide (where x = 3, 5, or 6) | Electrophilic substitution on the aromatic ring, mediated by an activated oxygen species from CYP enzymes. |
| Aliphatic Hydroxylation | N-(2-hydroxyethyl)-4-hydroxy-2-methylbenzamide, N-ethyl-4-hydroxy-2-(hydroxymethyl)benzamide | Oxidation of the terminal carbon of the N-ethyl group or the benzylic methyl group. |
| N-Oxidation | N-ethyl-N-hydroxy-4-hydroxy-2-methylbenzamide | Direct oxidation of the amide nitrogen atom. |
| Carboxylic Acid Formation | 2-(N-ethylcarbamoyl)-5-hydroxybenzoic acid | Sequential oxidation of the benzylic methyl group (alcohol to aldehyde to carboxylic acid). |
Formation of Reactive Metabolites and Intracellular Consequences
A critical aspect of drug metabolism is the potential formation of reactive metabolites. These are electrophilic species that can covalently bind to cellular macromolecules such as proteins and DNA, potentially leading to cellular dysfunction and toxicity. nih.govresearchgate.net
The metabolic pathways of this compound could potentially generate reactive intermediates. For example, the aromatic hydroxylation proceeds via an epoxide (arene oxide) intermediate. While these intermediates typically rearrange to stable phenolic metabolites, a small fraction may escape this rearrangement and bind to cellular nucleophiles.
Furthermore, the oxidation of the hydroquinone-like structure (if further hydroxylation occurs ortho or para to the existing hydroxyl group) could lead to the formation of a quinone or quinone-imine type reactive species. Such species are known to be highly reactive and can deplete cellular antioxidants like glutathione (B108866) (GSH), leading to oxidative stress and cell damage. nih.gov Trapping studies with nucleophiles like glutathione in in vitro microsomal incubations are a common method to detect the formation of such reactive metabolites. nih.gov
Research on this compound Inconclusive
Comprehensive searches of available scientific literature and research databases have yielded no specific information on the metabolic pathways and biotransformation of the chemical compound this compound. Despite targeted inquiries into its potential for O-quinone formation, its impact on intracellular glutathione (GSH) levels, the generation of reactive oxygen species (ROS), and any mechanistic implications for mitochondrial activity, no dedicated studies or research findings for this particular compound could be identified.
General principles of metabolic chemistry suggest that phenolic compounds can undergo oxidation to form reactive quinone species, which can subsequently interact with cellular nucleophiles like glutathione and contribute to oxidative stress through the generation of ROS. Such processes can, in turn, impact mitochondrial function. However, without experimental data specific to this compound, any discussion of these pathways would be purely speculative and would not meet the required standards of scientific accuracy for the requested article.
Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” as there is no available research to support the specified outline. Further investigation into this compound would be necessary to provide the data required for a thorough and informative scientific summary.
Academic Research Applications and Future Perspectives
Design and Synthesis of Advanced Benzamide-Based Probes for Biological Systems
The development of sophisticated chemical probes is essential for elucidating the roles of proteins in complex biological systems. Benzamide-based probes are being designed with increasing precision to investigate cellular processes. A notable area of this research is the creation of photoreactive benzamide (B126) probes to study histone deacetylases (HDACs), which are crucial targets in cancer and neurological diseases. nih.gov
Researchers have successfully designed and synthesized novel series of photoreactive benzamide probes that are potent and selective for class I HDAC isoforms, particularly HDAC1 and 2. nih.gov These probes often incorporate photoaffinity labeling groups, such as diazides, which can form covalent bonds with their target proteins upon photoactivation, allowing for the identification and characterization of binding sites. nih.gov The design process involves decorating a known HDAC ligand scaffold with these photoreactive moieties. The inhibitory activity of these probes can be fine-tuned by altering the position of these groups. nih.gov
For example, studies have shown that newly synthesized benzamide-based probes exhibit inhibitory activities (IC₅₀) against HDAC1 and HDAC2 in the nanomolar to micromolar range. nih.gov A key feature of some of these probes is their time-dependent inhibition, where their inhibitory potency increases significantly after a pre-incubation period with the enzyme. nih.gov Furthermore, these probes have demonstrated cell permeability, enabling them to target nuclear HDACs within cell lines like MDA-MB-231 and trigger the accumulation of acetylated histones, a marker of HDAC inhibition. nih.gov
The synthesis of these advanced probes is typically achieved through convergent synthetic routes, allowing for the efficient production of a variety of probe structures. nih.gov These tools are instrumental for techniques like Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL), which experimentally maps the multiple binding modes of ligands to their protein targets. nih.gov
Exploration of Novel Biological Targets for Therapeutic Intervention
The structural versatility of the benzamide core has prompted researchers to explore its potential for inhibiting a wide range of biological targets beyond traditional ones, opening new avenues for therapeutic intervention.
Sodium Taurocholate Cotransporting Polypeptide (NTCP) Inhibitors: NTCP is a key protein that facilitates the entry of hepatitis B and D viruses into liver cells and is implicated in hepatocellular carcinoma. nih.gov Researchers have synthesized and evaluated benzamide analogues as potential NTCP inhibitors. One such derivative, compound 35 , demonstrated a potent anti-proliferative effect on HepG2 liver cancer cells with an IC₅₀ value of 2.8 μM. nih.gov Mechanistic studies revealed that this compound induces apoptosis by modulating key regulatory proteins like Bax, Bcl-2, and cleaved-caspase 3. nih.gov Molecular docking and dynamics simulations further confirmed that the compound can bind effectively to the NTCP protein. nih.gov
Smoothened (SMO) Antagonists: The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is linked to various cancers. The Smoothened (SMO) receptor is a key component of this pathway. A series of novel benzamide derivatives have been developed as potent SMO antagonists. nih.gov One compound, 10f , was found to significantly inhibit the Hedgehog pathway with potency equivalent to or greater than the known inhibitor GDC-0449. nih.gov Notably, compound 10f also effectively inhibited the proliferation of a medulloblastoma cell line resistant to GDC-0449, suggesting its potential for treating resistant cancers. nih.gov
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors: Ectonucleotidases like h-NTPDases play roles in physiological and pathological processes including thrombosis, inflammation, and cancer. rsc.org Researchers have synthesized sulfamoyl-benzamide derivatives as selective inhibitors for these enzymes. rsc.org For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a selective inhibitor of h-NTPDase8, while other derivatives showed potent inhibition of h-NTPDase1, -2, and -3. rsc.org
Cereblon (CRBN) Binders for PROTACs: Cereblon is a substrate receptor for the E3 ubiquitin ligase complex and is a popular target for Proteolysis-Targeting Chimeras (PROTACs), a technology designed to induce protein degradation. Scientists have worked to develop novel non-phthalimide CRBN binders to improve properties like chemical stability and selectivity. acs.org By optimizing a benzamide scaffold, including through fluorination, researchers have discovered conformationally locked derivatives that exhibit enhanced binding affinity and chemical stability. acs.org
Integration of Multi-Omics Data with Structural Biology for Mechanistic Insights
The convergence of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with structural biology is creating a powerful paradigm for understanding the complex mechanisms of drug action. nih.govrsc.org This integrated approach allows researchers to move beyond a single-target view and appreciate how a compound like a benzamide derivative affects the entire biological system.
The goal is to build a comprehensive picture from the molecular to the cellular level. nih.gov For instance, proteomics data obtained via mass spectrometry can identify the proteins present in a cell lysate, while cryo-electron microscopy (cryo-EM) can provide high-resolution structures of protein complexes. nih.gov By combining these datasets, researchers can reconstruct the cellular machinery and understand how it is perturbed by a small molecule.
For benzamide-based therapeutics, this integration can provide deep mechanistic insights. For example, after treating cells with a benzamide derivative, multi-omics analysis can reveal:
Transcriptomic changes: Identifying which genes are up- or down-regulated, pointing to the signaling pathways affected by the compound.
Proteomic shifts: Quantifying changes in protein expression and post-translational modifications (e.g., acetylation due to HDAC inhibition), confirming target engagement and downstream effects. mdpi.com
Metabolomic profiles: Revealing alterations in metabolic pathways, which can be crucial for understanding both efficacy and potential side effects.
These omics datasets can then be mapped onto high-resolution 3D structures of the drug target and its associated protein complexes. nih.gov This integrative modeling can elucidate how the binding of a benzamide to its primary target allosterically affects other proteins in a complex or triggers a cascade of signaling events. nih.gov While still an emerging field, such structural-omics approaches hold the promise of revolutionizing drug discovery by providing a systems-level understanding of drug action. nih.govrsc.org
Development of Predictive Models for Benzamide Bioactivity and Metabolism
Computational modeling has become an indispensable tool in drug discovery for predicting the biological activity and metabolic fate of new chemical entities. nih.govnih.gov These predictive models help to prioritize compounds for synthesis and testing, thereby saving time and resources.
Predictive models for bioactivity are often developed using Quantitative Structure-Activity Relationship (QSAR) techniques. youtube.com These models are built by correlating the structural features of a series of compounds with their measured biological activities. For benzamides, QSAR models can predict properties such as binding affinity to a target, enzyme inhibition (e.g., IC₅₀ values), or cellular potency. youtube.com The availability of large, curated bioactivity databases has enabled the development of numerous QSAR models for a wide range of biological targets. youtube.com
Predicting a compound's metabolism is equally critical, as it influences bioavailability, duration of action, and potential for toxicity. nih.gov Computational models can predict the most likely sites on a molecule that will be modified by metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.govacs.org These "Site of Metabolism" (SOM) prediction tools use various approaches, including:
Ligand-based methods: These rely on the structures of known substrates to identify common structural motifs prone to metabolism. nih.gov
Structure-based methods: These involve docking the compound into the 3D structure of a metabolic enzyme to assess the proximity of different parts of the molecule to the enzyme's catalytic site. nih.gov
For a compound like N-ethyl-4-hydroxy-2-methylbenzamide, these models could predict, for example, whether the ethyl or methyl group is susceptible to oxidation or if the aromatic ring is a likely site for hydroxylation. This information is invaluable for designing second-generation analogues with improved metabolic stability. The continuous development of machine learning and deep learning algorithms, coupled with growing datasets, is expected to further enhance the accuracy of these predictive models. nih.gov
Utilization of this compound as a Model Compound for Chemical Biology Investigations
While specific research highlighting this compound as a widely used model compound is limited in publicly available literature, its structure embodies the classic benzamide scaffold, making it and its close analogues suitable for various chemical biology investigations. Model compounds are simple, representative structures used to study fundamental biological or chemical principles.
The benzamide core itself is a key structural motif in numerous bioactive molecules. For example, related N-alkyl benzamides are used as substrates in studies developing new synthetic methodologies. A recent study demonstrated the use of N-methacryloyl-N-methylbenzamide derivatives in a visible-light-mediated reaction with CO₂ to synthesize complex heterocyclic products. acs.orgacs.org This type of research uses the benzamide structure as a foundational element to explore and optimize novel chemical transformations.
Compounds with the N-ethyl-benzamide structure are used to probe structure-activity relationships. By systematically modifying the substituents on the benzamide core (e.g., adding or moving the hydroxyl and methyl groups seen in this compound), researchers can dissect the specific interactions that govern a compound's binding to its biological target. acs.orgnih.gov For instance, the placement of a hydroxyl group can introduce a key hydrogen bond interaction, significantly increasing potency, as seen in the optimization of NMDA receptor antagonists. nih.gov
Therefore, while this compound itself may not be a named model compound, its structural components are representative of those frequently employed in foundational medicinal chemistry and chemical biology studies to:
Develop and validate new synthetic reactions.
Serve as a scaffold for building focused compound libraries.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-4-hydroxy-2-methylbenzamide, and how can purity be validated?
- Methodology : Use nucleophilic acyl substitution between 2-hydroxy-N-methylbenzamide and 4-ethylbenzoyl chloride under anhydrous conditions. Purify via preparative HPLC (≥95% purity) and confirm structure using and NMR. For example, compound 10 in achieved 84% yield with 98.7% purity via this route .
- Key Parameters : Monitor reaction temperature (20–25°C), stoichiometry (1:1.2 molar ratio), and solvent choice (CHCl or THF).
Q. How can structural discrepancies in NMR data for this compound derivatives be resolved?
- Methodology : Compare experimental NMR shifts (e.g., δ 2.73 ppm for ethyl protons in CDCl) with computational predictions (DFT or semi-empirical methods). Use deuterated solvents and internal standards (e.g., TMS) to minimize solvent effects .
- Troubleshooting : If splitting patterns deviate (e.g., unexpected coupling constants), verify sample concentration or check for paramagnetic impurities.
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or microbial growth inhibition tests (MIC values for antibacterial studies). For hydrazide analogs like compound 12 (), test IC values against target proteins .
- Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and solvent-only blanks.
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in the solid-state structure of this compound?
- Methodology : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. Input experimental parameters (e.g., space group , Z = 4) and validate bond lengths/angles against Cambridge Structural Database norms .
- Case Study : For compound 13 (), Lawesson’s reagent-modified derivatives showed deviations in C–S bond lengths, requiring anisotropic displacement parameter adjustments .
Q. What computational strategies predict the electronic properties of this compound for SAR studies?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces or HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λ ~280 nm) to validate charge-transfer transitions .
- Application : Use docking simulations (AutoDock Vina) to model interactions with biological targets (e.g., bacterial DNA gyrase) .
Q. How do competing reaction pathways affect the synthesis yield of this compound derivatives?
- Methodology : Track byproduct formation via LC-MS or GC-MS. For example, compound 12 () had a 36% yield due to competing hydrolysis of 4-ethylbenzoyl chloride. Optimize by adding moisture scavengers (e.g., molecular sieves) .
- Kinetic Analysis : Use Eyring plots to compare activation energies for acyl transfer vs. hydrolysis pathways.
Data Contradiction Analysis
Q. Why do HPLC purity results vary between synthetic batches of this compound?
- Root Cause : Residual solvents (e.g., EtOAc) or unreacted intermediates (e.g., salicylhydrazide) may co-elute. Use gradient elution (10–90% acetonitrile in HO) and confirm purity via orthogonal methods (e.g., elemental analysis) .
- Mitigation : Implement inline degassers and column conditioning protocols.
Q. How to reconcile conflicting bioactivity data across structural analogs (e.g., thiobenzamide vs. benzamide derivatives)?
- Approach : Perform meta-analysis of IC values (e.g., compound 13’s thioamide showed reduced activity vs. compound 10). Correlate with logP (lipophilicity) and hydrogen-bonding capacity .
- Experimental Design : Use isosteric replacements (e.g., –SH vs. –OH) in controlled SAR studies to isolate electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
